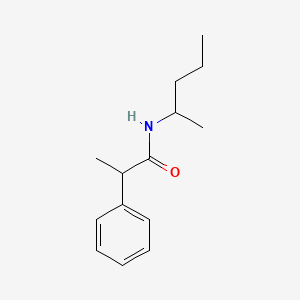

N-(1-methylbutyl)-2-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-methylbutyl)-2-phenylpropanamide is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.328. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

GPR88 Agonism

N-(1-methylbutyl)-2-phenylpropanamide serves as a scaffold for developing GPR88 agonists. GPR88 is a G protein-coupled receptor implicated in several neurological functions and disorders. Early studies have indicated that compounds like 2-AMPP can activate GPR88 via a Gαi-coupled signaling pathway, which is crucial for modulating neurotransmitter release and neuronal excitability .

Table 1: Structure-Activity Relationship of 2-AMPP

| Compound | EC50 (nM) | Comments |

|---|---|---|

| 2-AMPP | 45 | Potent GPR88 agonist; brain-penetrant |

| RTI-13951-33 | 33 | Improved potency and brain penetration |

| Hydroxymethyl analogues | Varies | Potential P-glycoprotein substrates |

Potential in Treating Substance Use Disorders

Recent research has suggested that GPR88 agonists, including this compound, may play a role in treating alcohol addiction. Studies using animal models have shown that these compounds can influence reward pathways and reduce alcohol self-administration behaviors . This positions them as potential candidates for developing new therapeutic strategies against substance use disorders.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that enhance its pharmacological properties. The structure can be modified at specific sites to improve potency and selectivity for the GPR88 receptor.

Table 2: Synthesis Pathways for Derivatives of 2-AMPP

| Modification Site | Modification Type | Resulting Compound |

|---|---|---|

| Site A | Alkoxy group variation | Enhanced lipophilicity |

| Site B | Functional group change | Improved EC50 values |

| Site C | Steric modifications | Limited structural space |

Case Study 1: Efficacy in Animal Models

In a study focusing on the effects of this compound on alcohol consumption in rats, researchers found that administration of this compound led to a significant decrease in voluntary alcohol intake compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing alcohol dependence .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could mitigate neuronal damage induced by oxidative stress, suggesting its utility in treating neurodegenerative diseases .

Eigenschaften

Molekularformel |

C14H21NO |

|---|---|

Molekulargewicht |

219.328 |

IUPAC-Name |

N-pentan-2-yl-2-phenylpropanamide |

InChI |

InChI=1S/C14H21NO/c1-4-8-11(2)15-14(16)12(3)13-9-6-5-7-10-13/h5-7,9-12H,4,8H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

WQKGIHYNYLYJNN-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C(C)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.